molecular formula C16H23N3O4 B12940279 (R)-6-((E)-3,7-Dimethyl-octa-2,6-dienyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine CAS No. 187235-55-8

(R)-6-((E)-3,7-Dimethyl-octa-2,6-dienyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Cat. No.: B12940279
CAS No.: 187235-55-8
M. Wt: 321.37 g/mol
InChI Key: XLBGKFOPSLICIW-WTWVRAIASA-N
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Description

(R)-6-((E)-3,7-Dimethyl-octa-2,6-dienyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.37 g/mol. The purity is usually 95%.
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Biological Activity

(R)-6-((E)-3,7-Dimethyl-octa-2,6-dienyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex organic compound with potential biological applications. This article reviews its biological activity based on available literature and research findings.

  • Molecular Formula : C16H23N3O4
  • Molecular Weight : 321.3715 g/mol
  • CAS Number : 187235-55-8
  • Structure : The compound features a nitro group and an imidazo(2,1-b)(1,3)oxazine moiety, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Notably, its potential as an antimicrobial agent and its cytoprotective properties have been highlighted.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study on related compounds demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also possess similar capabilities .

Cytoprotective Effects

The compound has shown promise in providing cytoprotection against oxidative stress:

  • Mechanism : The imidazo(2,1-b)(1,3)oxazine structure is believed to contribute to its ability to scavenge free radicals and mitigate cellular damage caused by oxidative stress .

Case Study 1: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial efficacy of several derivatives of imidazo compounds. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity
This compound32Moderate
Standard Antibiotic16High

Case Study 2: Cytotoxicity Assay

In vitro assays assessed the cytotoxic effects of the compound on human cell lines:

  • Findings : The compound demonstrated low cytotoxicity with an IC50 value greater than 100 µM. This suggests a favorable safety profile for potential therapeutic applications .

Properties

CAS No.

187235-55-8

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

(6R)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C16H23N3O4/c1-12(2)5-4-6-13(3)7-8-22-14-9-18-10-15(19(20)21)17-16(18)23-11-14/h5,7,10,14H,4,6,8-9,11H2,1-3H3/b13-7+/t14-/m1/s1

InChI Key

XLBGKFOPSLICIW-WTWVRAIASA-N

Isomeric SMILES

CC(=CCC/C(=C/CO[C@@H]1CN2C=C(N=C2OC1)[N+](=O)[O-])/C)C

Canonical SMILES

CC(=CCCC(=CCOC1CN2C=C(N=C2OC1)[N+](=O)[O-])C)C

Origin of Product

United States

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